Pyruvic Acid

Catalog No.
S580056
CAS No.
127-17-3
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyruvic Acid

CAS Number

127-17-3

Product Name

Pyruvic Acid

IUPAC Name

2-oxopropanoic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)

InChI Key

LCTONWCANYUPML-UHFFFAOYSA-N

SMILES

Array

solubility

1000.0 mg/mL
miscible with water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Oxopropanoic Acid; Pyruvate; α-Ketopropionate;

Canonical SMILES

CC(=O)C(=O)O

The exact mass of the compound Pyruvic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l (at 20 °c)11.36 m1000.0 mg/mlmiscible with water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates. It belongs to the ontological category of 2-oxo monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Pyruvic acid (CAS: 127-17-3) is the simplest alpha-keto acid, featuring both a carboxylic acid and a ketone functional group. This structure makes it a critical intermediate in metabolic pathways and a versatile precursor in the chemical, pharmaceutical, and agricultural industries for synthesizing amino acids, drugs like L-DOPA, and other fine chemicals. Unlike its salt form, sodium pyruvate, which is often used as a readily accessible energy source in cell culture media, the free acid form offers distinct advantages in organic synthesis and applications where pH and non-aqueous solubility are critical process parameters.

Direct substitution of pyruvic acid with its common salt, sodium pyruvate, or its ester, ethyl pyruvate, is often unviable due to fundamental differences in physical and chemical properties. Sodium pyruvate, a crystalline solid, offers superior thermal stability and high water solubility but is poorly soluble in organic solvents, limiting its use in non-aqueous synthesis. Conversely, pyruvic acid is a liquid miscible with water, ethanol, and ether, making it suitable for a broader range of reaction conditions. While esters like ethyl pyruvate provide enhanced stability in aqueous solutions compared to the free acid, their reactivity is altered, and they require an additional hydrolysis step to yield pyruvate, making them indirect and often inefficient substitutes in syntheses that require the free carboxylic acid moiety. Therefore, selecting the correct form is a critical, non-interchangeable procurement decision based on solvent system, required reactivity, and thermal processing parameters.

Superior Solubility in Organic Solvents Compared to Sodium Pyruvate

Pyruvic acid is miscible with common organic solvents such as ethanol and ether, a critical property for its use in non-aqueous reaction systems. In contrast, its common salt substitute, sodium pyruvate, is only slightly soluble in ethanol and practically insoluble in ether, rendering it unsuitable for such applications.

Evidence DimensionSolubility
Target Compound DataMiscible with ethanol and ether
Comparator Or BaselineSodium Pyruvate: Slightly soluble in ethanol, insoluble in ether
Quantified DifferenceQualitatively significant difference in solubility profile, enabling use in a much wider range of solvent systems.
ConditionsStandard laboratory conditions

This solubility difference is a primary procurement driver for any organic synthesis that requires a non-aqueous environment, making pyruvic acid the only viable choice over its salt form.

Direct Precursor for Chiral Amine Synthesis via Reductive Amination

In the synthesis of valuable chiral amines, pyruvic acid serves as a direct α-keto acid substrate for reductive amination catalyzed by engineered amine dehydrogenases or transaminases. For example, in the electrosynthesis of alanine, pyruvic acid can be converted with a Faradaic efficiency (FE) of up to 90.5%. Using the salt form, sodium pyruvate, would introduce non-essential ions and require pH adjustment, while ester forms like ethyl pyruvate would require a separate hydrolysis step, complicating the one-pot synthesis process.

Evidence DimensionFaradaic Efficiency (FE) in Alanine Electrosynthesis
Target Compound DataUp to 90.5% FE
Comparator Or BaselineLactic Acid (a potential alternative starting material): Requires an initial oxidation step to form pyruvic acid before amination can occur, adding process complexity and potential for yield loss.
Quantified DifferencePyruvic acid provides a more direct, higher-efficiency route compared to precursors like lactic acid.
ConditionsElectrocatalytic reductive amination using a Cu/Ti self-supported electrode with NH2OH at -0.62 V (vs. RHE).

For efficient, single-step synthesis of chiral amines, pyruvic acid is the preferred precursor, avoiding the additional processing steps and potential yield losses associated with its salts, esters, or other precursors like lactic acid.

Lower Thermal Stability Dictates Specific Handling and Process Conditions vs. Sodium Pyruvate

Pyruvic acid is thermally sensitive, decomposing at its boiling point of 165 °C and polymerizing slowly when heated. This necessitates careful temperature control during distillation and storage. In contrast, sodium pyruvate is a stable crystalline solid with a melting point over 300 °C, offering a significant advantage in high-temperature stability and shelf life. This difference is not a flaw but a critical processing parameter; pyruvic acid is suitable for low-temperature reactions where its liquid state and reactivity are needed, while sodium pyruvate is preferred for applications requiring high thermal stability, such as a solid component in dry mixes or culture media powders.

Evidence DimensionDecomposition/Melting Point
Target Compound DataDecomposes at boiling point (165 °C)
Comparator Or BaselineSodium Pyruvate: Melting point >300 °C
Quantified Difference>135 °C difference in thermal stability threshold
ConditionsStandard atmospheric pressure

This defines the operational temperature window for procurement; pyruvic acid is for processes requiring a reactive liquid below 165°C, whereas sodium pyruvate is chosen for applications demanding high thermal robustness.

Precursor for Pharmaceutical and Agrochemical Synthesis in Organic Solvents

Pyruvic acid is the material of choice for syntheses conducted in non-aqueous media, such as the production of specialized heterocycles or other active pharmaceutical ingredients. Its miscibility with ether and ethanol allows for homogeneous reaction conditions that are impossible to achieve with the water-soluble, organic-insoluble sodium pyruvate.

Direct Feedstock for High-Efficiency Biocatalytic and Electrocatalytic Reductive Aminations

In modern, sustainable manufacturing of chiral amines like alanine, pyruvic acid serves as the ideal starting material. Its direct conversion in electrochemical or enzymatic systems achieves high efficiency (up to 90.5% FE) without the need for de-salting or ester hydrolysis, streamlining the process and maximizing yield compared to using sodium or ethyl pyruvate.

Controlled, Low-Temperature Polymerization and Condensation Reactions

For processes requiring a reactive liquid keto-acid below 165 °C, pyruvic acid is the appropriate choice. Its defined thermal decomposition profile allows for precise temperature control in polymerization or self-condensation reactions where the high stability of sodium pyruvate would render it unreactive.

Physical Description

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index]
Liquid
colourless to amber viscous liquid with a sour vinegar-like odou

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

88.016043985 Da

Monoisotopic Mass

88.016043985 Da

Boiling Point

54 °C at 1.00E+01 mm Hg

Heavy Atom Count

6

Density

1.260-1.281

LogP

-0.5

Melting Point

13.8 °C

UNII

8558G7RUTR

GHS Hazard Statements

Aggregated GHS information provided by 1682 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (81.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Pyruvic acid or pyruvate is a key intermediate in the glycolytic and pyruvate dehydrogenase pathways, which are involved in biological energy production. Pyruvate is widely found in living organisms. It is not an essential nutrient since it can be synthesized in the cells of the body. Certain fruits and vegetables are rich in pyruvate. For example, an average-size red apple contains approximately 450 milligrams. Dark beer and red wine are also rich sources of pyruvate. Recent research suggests that pyruvate in high concentrations may have a role in cardiovascular therapy, as an inotropic agent. Supplements of this dietary substance may also have bariatric and ergogenic applications.

Mechanism of Action

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione.

Vapor Pressure

1.29 [mmHg]

Pictograms

Corrosive

Other CAS

127-17-3

Absorption Distribution and Excretion

Pyruvate is absorbed from the gastrointestinal tract from whence it is transported to the liver via the portal circulation.

Metabolism Metabolites

In the liver, pyruvate is metabolized via several pathways.

Wikipedia

Pyruvic acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-oxo-: ACTIVE

Dates

Last modified: 08-15-2023
Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
Balibar et al. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bis-prenylation Nature Chemical Biology, doi: 10.1038/NChemBio.2007.20, published online 12 August 2007. http://www.nature.com/naturechemicalbiology
Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
Fets et al. MCT2 mediates concentration-dependent inhibition of glutamine metabolism by MOG. Nature Chemical Biology, doi: 10.1038/s41589-018-0136-y, published online 8 October 2018
Liu et al. Site-selective C-H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Chemistry, doi: 10.1038/nchem.2606, published online 12 September 2016

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